molecular formula C15H21N B13863194 9-Benzyl-9-azabicyclo[3.3.1]nonane CAS No. 57659-50-4

9-Benzyl-9-azabicyclo[3.3.1]nonane

Cat. No.: B13863194
CAS No.: 57659-50-4
M. Wt: 215.33 g/mol
InChI Key: ACEBBXGTQWXHQM-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[331]nonane is a bicyclic compound with the molecular formula C15H19NO It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation and reduced derivatives from hydrogenation.

Scientific Research Applications

9-Benzyl-9-azabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 9-Benzyl-9-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen atoms to substrates, leading to the formation of carbonyl compounds . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-9-azabicyclo[3.3.1]nonane is unique due to its benzyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and catalytic applications.

Properties

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEBBXGTQWXHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515282
Record name 9-Benzyl-9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57659-50-4
Record name 9-Benzyl-9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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